tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Overview
Description
“tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate” is a chemical compound with the CAS Number: 1384312-73-5 . It has a molecular weight of 225.26 . The compound is originated from CN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO2/c1-8-7-9 (5-6-10 (8)13)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) .
Scientific Research Applications
Synthesis and Chemical Transformations
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl carbamates, including variants like the one , are used as intermediates in the synthesis of biologically active compounds. For instance, a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is a key intermediate in creating compounds like osimertinib (AZD9291), an important drug in cancer treatment. The synthesis process typically involves steps such as acylation, nucleophilic substitution, and reduction, highlighting the compound's versatility in organic synthesis (Zhao, Guo, Lan, & Xu, 2017).
Lithiation Reactions and Functionalization
Tert-butyl carbamates serve as substrates for directed lithiation, a process important for creating substituted products in organic chemistry. This demonstrates their role in the functionalization of organic molecules and the creation of diverse chemical structures (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Cycloalkanes and Heterocycles
Another significant application of tert-butyl carbamates is in the synthesis of cycloalkanes and heterocyclic compounds. For instance, tert-butyl carbamates have been used in the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating their utility in creating complex, chiral molecules (Ober, Marsch, Harms, & Carell, 2004).
Diels-Alder Reactions and Ring Transformations
These compounds are also involved in Diels-Alder reactions, a type of cycloaddition reaction crucial in organic chemistry for constructing complex molecular structures. Such reactions often result in the formation of six-membered rings, integral to many organic compounds (Padwa, Brodney, & Lynch, 2003).
Deprotection Processes in Organic Synthesis
Tert-butyl carbamates are used in deprotection strategies in organic synthesis. For example, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, showcasing their role in selective synthetic processes where protecting groups are needed (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDKBRRCQJMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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